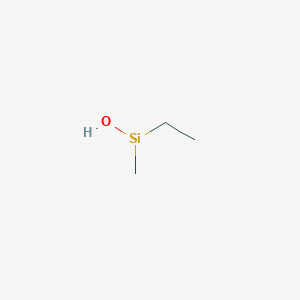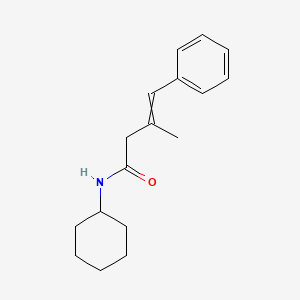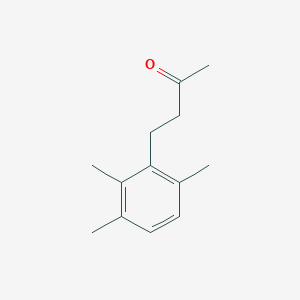
4-(2,3,6-Trimethylphenyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,6-Trimethylphenyl)-2-butanone is an organic compound with the molecular formula C13H18O It is a ketone derivative of 2,3,6-trimethylphenyl, characterized by the presence of a butanone group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trimethylphenyl)-2-butanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3,6-trimethylbenzene and butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,6-Trimethylphenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4-(2,3,6-Trimethylphenyl)-2-butanol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(2,3,6-Trimethylphenyl)-2-butanol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2,3,6-Trimethylphenyl)-2-butanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3,6-Trimethylphenyl)-2-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenol: Another trimethylphenyl derivative with different functional groups.
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one: A structurally similar compound with a methoxy group.
Uniqueness
4-(2,3,6-Trimethylphenyl)-2-butanone is unique due to its specific structural configuration and the presence of the butanone group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
58720-40-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-(2,3,6-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-6H,7-8H2,1-4H3 |
Clé InChI |
YTAQPZUVJBPHEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)CCC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


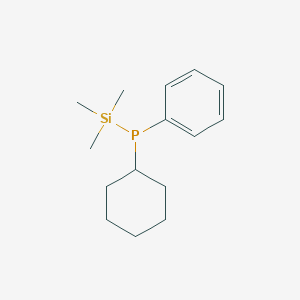
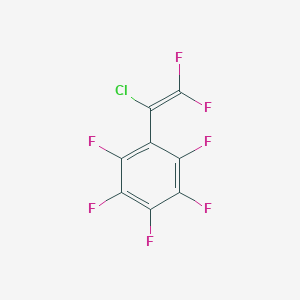
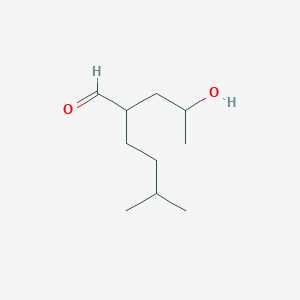

![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)

![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)
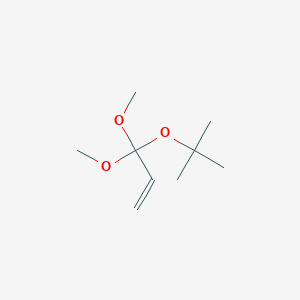

![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)
